5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Description
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H28FN5O3 and its molecular weight is 489.551. The purity is usually 95%.
BenchChem offers high-quality 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : The synthesized benzimidazole derivatives, including our compound of interest, have demonstrated potent urease inhibition activity. Urease inhibitors can be promising for preventing ureolytic bacterial infections .
- Key Findings : The compound showed higher urease inhibition activity (IC50: 3.06–4.40 µM) compared to reference standards like thiourea and hydroxyurea. Investigating cytotoxicity revealed no significant impact on tested cell lines .
- Application : Although not directly studied for anti-HIV-1 activity, the compound’s indole moiety suggests potential in this area. Further investigations are warranted .
- Application : The compound, particularly those with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position, exhibits stronger bactericidal effects against Gram-negative species. This finding highlights its potential as an antibacterial agent .
- Application : While the compound did not show antifungal activity against certain Candida strains, compounds 9a and 9d displayed fungicidal activity against C. galibrata ATCC 15126 strain .
- Application : The compound’s unique pyrrolo[3,2-d]pyrimidine scaffold contributes to its potential as a drug candidate. Further optimization and structure-activity relationship studies are essential .
- Application : Given its urease inhibition activity, the compound could be explored as part of an H. pylori eradication strategy .
Urease Inhibition
Anti-HIV-1 Activity
Bactericidal Effects Against Gram-Negative Species
Antifungal Activity
Drug Design and Heterocyclic Chemistry
Helicobacter pylori Eradication
properties
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methoxyethyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3/c1-36-16-15-32-19-29-25-23(20-5-3-2-4-6-20)17-33(26(25)27(32)35)18-24(34)31-13-11-30(12-14-31)22-9-7-21(28)8-10-22/h2-10,17,19H,11-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNPNMMWATNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
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